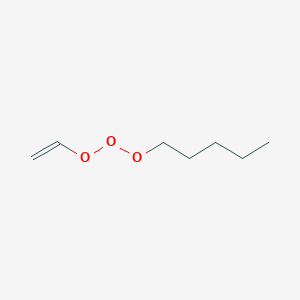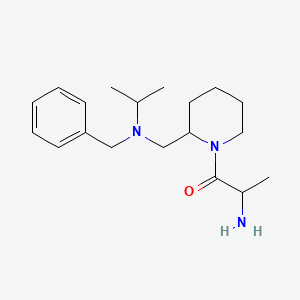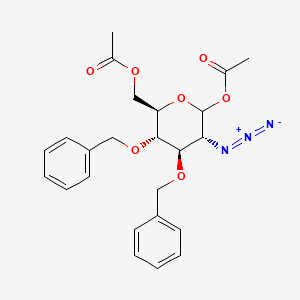![molecular formula C10H12N4O6 B14795215 9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-hydroxy-8,9-dihydro-7H-purin-8-one](/img/structure/B14795215.png)
9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-hydroxy-8,9-dihydro-7H-purin-8-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-((2R,3R,4S,5R)-3,4-Dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-6-hydroxy-7H-purin-8(9H)-one is a complex organic compound with significant importance in various scientific fields This compound is known for its unique structure, which includes a purine base attached to a tetrahydrofuran ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 9-((2R,3R,4S,5R)-3,4-Dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-6-hydroxy-7H-purin-8(9H)-one typically involves multiple steps, including the protection and deprotection of functional groups, as well as the formation of the purine ring. Common synthetic routes include:
Starting Material Preparation: The synthesis begins with the preparation of the tetrahydrofuran ring, which is often derived from glucose or other carbohydrates.
Formation of the Purine Base: The purine base is synthesized separately through a series of reactions involving amination and cyclization.
Coupling Reaction: The tetrahydrofuran ring and the purine base are then coupled together using a glycosylation reaction, often catalyzed by Lewis acids.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow chemistry can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the final product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
9-((2R,3R,4S,5R)-3,4-Dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-6-hydroxy-7H-purin-8(9H)-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form different derivatives with altered biological activity.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substituting Agents: Halogenating agents like thionyl chloride, alkylating agents like methyl iodide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while substitution reactions can produce halogenated or alkylated derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules
Biology
In biological research, 9-((2R,3R,4S,5R)-3,4-Dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-6-hydroxy-7H-purin-8(9H)-one is studied for its role in cellular processes. It can act as a precursor for nucleotides and nucleosides, which are essential for DNA and RNA synthesis.
Medicine
In medicine, this compound has potential therapeutic applications. It is investigated for its antiviral and anticancer properties. Its ability to interfere with nucleic acid synthesis makes it a promising candidate for drug development.
Industry
In the industrial sector, this compound is used in the production of pharmaceuticals and agrochemicals. Its derivatives are employed as active ingredients in various formulations.
Mécanisme D'action
The mechanism of action of 9-((2R,3R,4S,5R)-3,4-Dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-6-hydroxy-7H-purin-8(9H)-one involves its interaction with molecular targets such as enzymes and receptors. It can inhibit the activity of certain enzymes involved in nucleic acid synthesis, leading to the disruption of cellular processes. The compound may also bind to specific receptors, modulating signal transduction pathways and affecting cellular functions.
Comparaison Avec Des Composés Similaires
Similar Compounds
Adenosine: A nucleoside composed of adenine and ribose, similar in structure but with different biological activity.
Guanosine: Another nucleoside with a purine base, differing in the specific functional groups attached to the purine ring.
Inosine: A nucleoside that can be converted into adenosine or guanosine, with distinct roles in cellular metabolism.
Uniqueness
What sets 9-((2R,3R,4S,5R)-3,4-Dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-6-hydroxy-7H-purin-8(9H)-one apart is its specific configuration and the presence of multiple hydroxyl groups. These features contribute to its unique chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.
Propriétés
Formule moléculaire |
C10H12N4O6 |
|---|---|
Poids moléculaire |
284.23 g/mol |
Nom IUPAC |
9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,7-dihydropurine-6,8-dione |
InChI |
InChI=1S/C10H12N4O6/c15-1-3-5(16)6(17)9(20-3)14-7-4(13-10(14)19)8(18)12-2-11-7/h2-3,5-6,9,15-17H,1H2,(H,13,19)(H,11,12,18) |
Clé InChI |
ZQIXICISNQZUQJ-UHFFFAOYSA-N |
SMILES canonique |
C1=NC2=C(C(=O)N1)NC(=O)N2C3C(C(C(O3)CO)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[9H-fluoren-9-ylmethoxycarbonyl(1,3-thiazol-4-yl)amino]propanoic acid](/img/structure/B14795146.png)
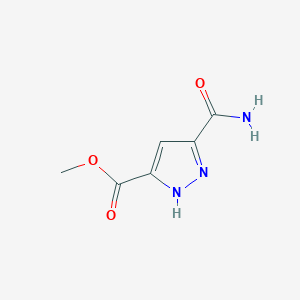
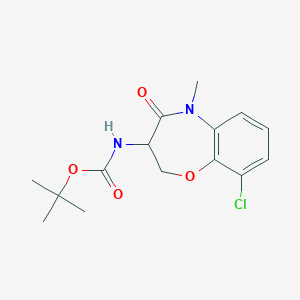
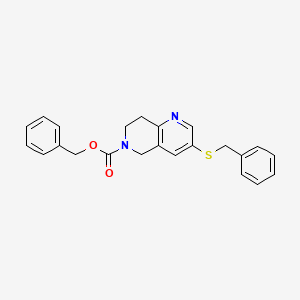
![1,4-Dioxan-2-one, 6-[(1R)-1,2-bis(phenylmethoxy)ethyl]-3-methoxy-, (3R,6R)-](/img/structure/B14795160.png)
![2-[1-[(11bR)-3-hydroxy-10,11b-dimethyl-1,2,3,4,6,6a,11,11a-octahydrobenzo[a]fluoren-9-yl]ethyl]-5-methylpiperidin-3-ol](/img/structure/B14795164.png)
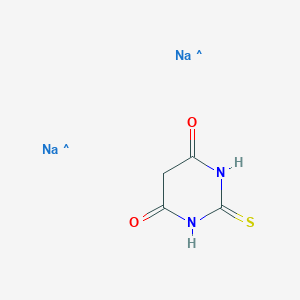
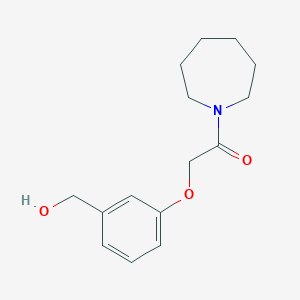
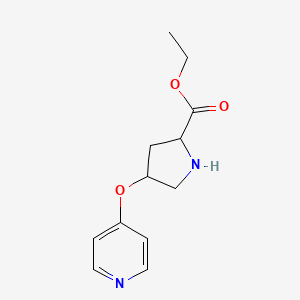
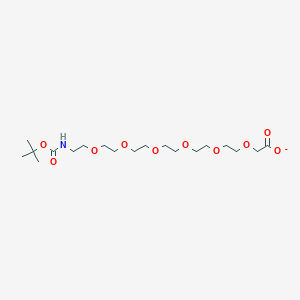
![tert-butyl N-[1-(2-aminopropanoyl)piperidin-3-yl]carbamate](/img/structure/B14795187.png)
